molecular formula C13H26N+ B14208602 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium CAS No. 735201-79-3

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium

Cat. No.: B14208602
CAS No.: 735201-79-3
M. Wt: 196.35 g/mol
InChI Key: KRYOEJUBJBYTPS-UHFFFAOYSA-N
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Description

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is a quaternary ammonium compound with the molecular formula C12H25IN2. It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium can be synthesized through the alkylation of 1-azabicyclo[2.2.2]octane with hexyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The reaction is carried out in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    N-oxides: Oxidation leads to the formation of N-oxides.

    Secondary Amines: Reduction results in secondary amines.

Scientific Research Applications

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium involves its interaction with biological membranes and ion channels. The compound can modulate ion transport by binding to specific sites on the ion channels, thereby affecting their function. This interaction can influence various physiological processes, including neurotransmission and muscle contraction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium is unique due to its longer hexyl chain, which enhances its lipophilicity and membrane permeability. This property makes it more effective in applications involving biological membranes and ion channels compared to its shorter-chain analogs .

Properties

CAS No.

735201-79-3

Molecular Formula

C13H26N+

Molecular Weight

196.35 g/mol

IUPAC Name

1-hexyl-1-azoniabicyclo[2.2.2]octane

InChI

InChI=1S/C13H26N/c1-2-3-4-5-9-14-10-6-13(7-11-14)8-12-14/h13H,2-12H2,1H3/q+1

InChI Key

KRYOEJUBJBYTPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]12CCC(CC1)CC2

Origin of Product

United States

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